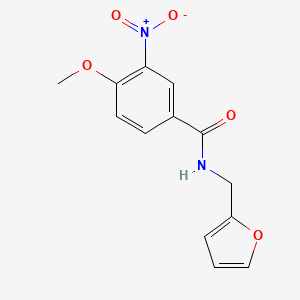![molecular formula C19H24N2O B5710863 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tropisetron and is a selective serotonin receptor antagonist.
Mécanisme D'action
Tropisetron acts as a selective serotonin receptor antagonist and binds to the 5-HT3 receptor. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes. By blocking the 5-HT3 receptor, Tropisetron can reduce the activity of the central nervous system and produce a calming effect.
Biochemical and Physiological Effects:
Tropisetron has been found to produce various biochemical and physiological effects. It has been shown to reduce the levels of cortisol, a stress hormone, and increase the levels of serotonin, a neurotransmitter that is involved in the regulation of mood and behavior. Tropisetron has also been found to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tropisetron has various advantages and limitations for lab experiments. It is a potent and selective serotonin receptor antagonist and can be used to study the role of serotonin in various physiological processes. However, Tropisetron has a short half-life and can be rapidly metabolized, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for the research on 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol. One direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-inflammatory agent. Additionally, the development of new and more efficient synthesis methods for Tropisetron can also be explored.
Conclusion:
In conclusion, 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol or Tropisetron is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Tropisetron can lead to the development of new treatments for various disorders and diseases.
Méthodes De Synthèse
The synthesis of 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2,3-dimethylphenyl magnesium bromide with 4-chloro-3-nitrobenzyl chloride in the presence of a palladium catalyst. The resulting compound is then reduced with sodium borohydride to obtain Tropisetron.
Applications De Recherche Scientifique
Tropisetron has been extensively studied for its potential applications in various fields. It has been found to be effective in the treatment of various disorders such as anxiety, depression, and schizophrenia. Tropisetron has also been studied for its potential use in the treatment of cancer and as an antiemetic agent.
Propriétés
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-4-3-5-19(16(15)2)21-12-10-20(11-13-21)14-17-6-8-18(22)9-7-17/h3-9,22H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABKYPRKIZVBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)





![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)